molecular formula C22H25N3O7S3 B2827386 (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 942002-35-9

(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2827386
CAS RN: 942002-35-9
M. Wt: 539.64
InChI Key: OXRAIEPRVDPQHL-GHVJWSGMSA-N
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Description

(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25N3O7S3 and its molecular weight is 539.64. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to "(E)-methyl 2-(5,6-dimethoxy-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" often undergo synthesis through complex organic reactions, involving multi-step procedures to incorporate various functional groups that may enhance their biological activity or physicochemical properties. For example, the synthesis of novel benzodifuranyl and thiazolopyrimidines has been documented, showcasing the methods to create complex molecules with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activities and Applications

Research often targets the identification of novel compounds with specific biological activities, such as inhibiting enzymes involved in disease processes or modulating receptor activities. For instance, compounds have been developed as aldose reductase inhibitors, indicating their potential in treating diabetic complications through the inhibition of a key enzyme in the polyol pathway, which is implicated in diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).

properties

IUPAC Name

methyl 2-[5,6-dimethoxy-2-(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S3/c1-30-16-11-15-18(12-17(16)31-2)34-22(25(15)13-19(26)32-3)23-21(27)14-6-8-24(9-7-14)35(28,29)20-5-4-10-33-20/h4-5,10-12,14H,6-9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRAIEPRVDPQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.